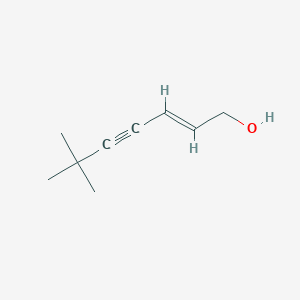

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne

Vue d'ensemble

Description

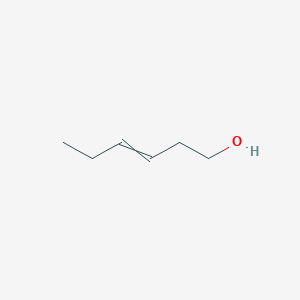

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne, also known by its CAS number 114311-70-5, is a chemical compound with the molecular formula C9H14O . It is used as an intermediate in the synthesis of N-Desmethyl Terbinafine, a metabolite of Terbinafine, an orally active, antimycotic allylamine related to naftifine .

Synthesis Analysis

The synthesis of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne involves the use of chloro-propylene of (E)-1-hydroxyl-3-, palladium catalyst, cuprous iodide, water, and n-Butyl Amine 99. The reaction is carried out at 50-70 DEG C, and the product is obtained after distillation, solvent extraction, and ammonia scrubbing .Molecular Structure Analysis

The molecular structure of 1-Hydroxy-6,6-dimethyl-2-heptene-4-yne consists of nine carbon atoms, fourteen hydrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne has a predicted boiling point of 229.1±23.0 °C and a predicted density of 0.911±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique

Summary of the Application

“1-Hydroxy-6,6-dimethyl-2-heptene-4-yne” is used as an intermediate in the synthesis of N-Desmethyl Terbinafine , a metabolite of Terbinafine . Terbinafine is an orally active, antimycotic allylamine related to naftifine .

Methods of Application or Experimental Procedures

The method comprises the following three steps :

Results or Outcomes Obtained

2. Application in the Synthesis of New Benzyl Oxycarbonylating Agent

Summary of the Application

“1-Hydroxy-6,6-dimethyl-2-heptene-4-yne” is used in the synthesis of a new benzyl oxycarbonylating agent .

Results or Outcomes Obtained

3. Application in the Synthesis of Alkynes

Summary of the Application

“1-Hydroxy-6,6-dimethyl-2-heptene-4-yne” could potentially be used in the synthesis of alkynes . Alkynes are organic molecules made of the functional group carbon-carbon triple bonds and are written in the empirical formula of

. They are unsaturated hydrocarbons .Results or Outcomes Obtained

4. Application in the Synthesis of Cycloalkanes

Summary of the Application

“1-Hydroxy-6,6-dimethyl-2-heptene-4-yne” could potentially be used in the synthesis of cycloalkanes . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds .

Results or Outcomes Obtained

5. Application in the Synthesis of Cycloalkanes

Summary of the Application

“1-Hydroxy-6,6-dimethyl-2-heptene-4-yne” could potentially be used in the synthesis of cycloalkanes . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds .

Results or Outcomes Obtained

6. Application in the Synthesis of Alkynes

Summary of the Application

“1-Hydroxy-6,6-dimethyl-2-heptene-4-yne” could potentially be used in the synthesis of alkynes . Alkynes are organic molecules made of the functional group carbon-carbon triple bonds and are written in the empirical formula of

. They are unsaturated hydrocarbons .Propriétés

IUPAC Name |

(E)-6,6-dimethylhept-2-en-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-9(2,3)7-5-4-6-8-10/h4,6,10H,8H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALYLLJOCKLAGD-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-6,6-dimethyl-2-heptene-4-yne | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)